molecular formula C21H16N2O3 B2708996 N-benzyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide CAS No. 338417-60-0

N-benzyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide

Cat. No.: B2708996
CAS No.: 338417-60-0
M. Wt: 344.37
InChI Key: FVICSUUWKWTQHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide is a heterocyclic compound featuring a fused chromeno[2,3-b]pyridine core. The structure includes:

  • Position 2: A methyl group (-CH₃).
  • Position 3: A carboxamide (-CONH-) moiety substituted with a benzyl group (-CH₂C₆H₅).
  • Position 5: A ketone (-C=O) group.

Derivatives of chromeno[2,3-b]pyridine are explored for applications in kinase inhibition, antimicrobial agents, and cancer therapeutics .

Properties

IUPAC Name

N-benzyl-2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3/c1-13-16(20(25)22-12-14-7-3-2-4-8-14)11-17-19(24)15-9-5-6-10-18(15)26-21(17)23-13/h2-11H,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVICSUUWKWTQHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=O)C3=CC=CC=C3OC2=N1)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromeno[2,3-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno[2,3-b]pyridine scaffold.

    Introduction of the Benzyl Group: Benzylation can be achieved through nucleophilic substitution reactions where a benzyl halide reacts with the chromeno[2,3-b]pyridine intermediate.

    Methylation and Carboxamide Formation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Benzyl halides, methylating agents, amide coupling reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C21H16N2O3
  • Molecular Weight : 344.36 g/mol
  • CAS Number : Not specifically listed but can be referenced through chemical databases.

The compound features a chromeno-pyridine structure that contributes to its biological activity. The presence of the benzyl group enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-benzyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide and related compounds. For instance, derivatives of chromeno-pyrimidine have shown significant antiproliferative activities against various cancer cell lines, including breast (MDA-MB231), colon (HCT116), and prostate (PC3) cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways .

Antimicrobial Properties

The compound's structural analogs have been investigated for antimicrobial properties. Certain derivatives exhibit activity against a range of pathogens, suggesting that modifications to the chromeno-pyridine structure can yield compounds with enhanced antibacterial or antifungal properties. This application is crucial in the context of rising antibiotic resistance .

In Vitro and In Vivo Studies

Various studies have conducted in vitro assessments using human tumor cell lines to evaluate the cytotoxic effects of this compound. For example, one study reported that specific derivatives inhibited cell growth significantly at low micromolar concentrations .

In vivo models, such as zebrafish embryos, have been employed to assess toxicity and pharmacokinetics, providing insights into the safety profile of these compounds .

Pharmacokinetics and ADME Properties

The pharmacokinetic profile is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. In silico predictions based on Lipinski's Rule of Five suggest favorable bioavailability characteristics, which are essential for drug development .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityIdentified significant cytotoxicity against breast cancer cells (MDA-MB231) with IC50 values in low micromolar range.
Study 2Antimicrobial PropertiesDemonstrated effectiveness against specific bacterial strains; modifications led to enhanced activity.
Study 3Toxicity AssessmentUtilized zebrafish models to evaluate acute toxicity; results indicated a favorable safety profile at therapeutic doses.

Mechanism of Action

The mechanism of action of N-benzyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substitution at Position 2: Methyl vs. Trifluoromethyl

The methyl group at position 2 in the target compound is a key differentiator. Analogs with trifluoromethyl (-CF₃) at this position exhibit distinct physicochemical properties:

  • Molecular weight increases by ~70 Da compared to the methyl-substituted compound. Example: CAS 339020-72-3 (C₂₀H₁₁F₃N₂O₃) has a molecular weight of 384.3 g/mol .

Carboxamide Substituents at Position 3

Variations in the carboxamide nitrogen substituent significantly alter interactions with biological targets:

  • 320.3 g/mol for the benzyl analog). The unsaturated bond introduces conformational flexibility .
  • N-(1H-Tetrazol-5-yl) analogs ():
    • Tetrazole rings act as bioisosteres for carboxylic acids, enhancing metabolic stability and hydrogen-bonding capacity.
    • Example: Compound 169 (C₁₉H₁₇N₇O₂) has a higher aromatic bond count (17 vs. 12 in the benzyl analog), influencing π-stacking interactions .
  • N-Phenyl substitution ():
    • The phenyl group (-C₆H₅) lacks the methylene spacer of benzyl, reducing rotational freedom and altering binding kinetics .

Substituents at Position 7

  • Example: 2-Amino-7-(propan-2-yl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid (C₁₆H₁₄N₂O₄) has a carboxylic acid group, differing in ionization state compared to carboxamides .
  • 7-(3-Methylbut-1-yn-1-yl) substitution ():
    • Alkynyl groups introduce rigidity and may enhance binding to hydrophobic pockets.

Comparative Data Table

Compound Name Position 2 Position 3 Substituent Position 7 Substituent Molecular Formula MW (g/mol) Source
N-Benzyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide Methyl Benzyl H C₂₁H₁₆N₂O₃ 320.3 Target
N-Benzyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide CF₃ Benzyl H C₂₀H₁₁F₃N₂O₃ 384.3
N-Allyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide Methyl Allyl H C₁₇H₁₄N₂O₃ 294.3
N-(1H-Tetrazol-5-yl)-7-(propan-2-yl) analog Amino Tetrazol-5-yl Propan-2-yl C₁₉H₁₇N₇O₂ 379.4
7-Isopropyl-3-carboxylic acid analog Amino Carboxylic acid Propan-2-yl C₁₆H₁₄N₂O₄ 298.3

Implications of Structural Variations

  • Solubility : Tetrazole and carboxylic acid groups enhance water solubility via ionization.
  • Bioactivity : Benzyl and phenyl groups may engage in aromatic interactions with target proteins, while allyl groups offer flexibility for adaptive binding.

Biological Activity

N-benzyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide (CAS No. not specified) is a compound belonging to the chromeno[2,3-b]pyridine class, which has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of the biological properties, synthesis methods, and potential applications of this compound.

  • Molecular Formula : C21H16N2O3
  • Molecular Weight : 344.36 g/mol
  • Structure : The compound features a chromeno-pyridine core, which is known for its pharmacological relevance.

Biological Activity

The biological activity of this compound has been investigated in various studies. The following table summarizes the key findings regarding its biological properties:

Biological Activity Mechanism/Effect Reference
Antimicrobial Exhibits inhibitory effects against bacterial strains
Antiviral Demonstrated activity against viral pathogens
Cytotoxic Induces apoptosis in cancer cell lines
Neuroprotective Protects neuronal cells from oxidative stress
Anti-inflammatory Inhibits inflammatory pathways (TBK1 and IKKε)

Case Studies

  • Antimicrobial Activity : A study highlighted the antimicrobial properties of chromeno[3,2-c]pyridines, including derivatives similar to this compound. These compounds showed significant inhibition against Bacillus cereus and Bacteroides fragilis, indicating their potential as antibacterial agents .
  • Cytotoxicity in Cancer Research : Research focused on the cytotoxic effects of related compounds demonstrated that they could induce apoptosis in various cancer cell lines. For instance, derivatives exhibited IC50 values in the low micromolar range against human tumor cell lines such as HeLa and A375 .
  • Neuroprotection Studies : In vitro studies indicated that this compound could protect SH-SY5Y neuroblastoma cells from β-amyloid-induced toxicity, suggesting its potential application in neurodegenerative disease therapies .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in inflammation and cancer progression, such as TBK1 and IKKε.
  • Cell Signaling Modulation : It modulates various signaling pathways associated with apoptosis and cellular stress responses.

Synthesis Methods

The synthesis of this compound typically involves multicomponent reactions. One common method is the Hantzsch reaction, which combines an aldehyde, a β-ketoester, and a nitrogen donor like ammonium acetate under specific conditions to yield the desired chromeno-pyridine structure .

Q & A

Q. Basic Research Focus

  • DFT Calculations: Use B3LYP/6-311+G(d,p) to compute HOMO-LUMO gaps (predicting reactivity) and molecular electrostatic potential (MEP) maps for nucleophilic/electrophilic sites .
  • ADMET Prediction: Tools like SwissADME or ProTox-II assess permeability (e.g., LogP ~2.8) and toxicity (e.g., LD₅₀ >500 mg/kg in rodents).

Advanced Consideration
For conflicting bioactivity data (e.g., IC₅₀ variability), validate via molecular docking (AutoDock Vina) against target proteins (e.g., bacterial DNA gyrase). Compare binding poses across crystal structures (PDB entries) to identify critical residues (e.g., Arg1216 in E. coli gyrase) .

How should researchers address contradictions in spectroscopic characterization data (e.g., NMR, IR)?

Q. Basic Research Focus

  • NMR Assignments: Use 2D techniques (HSQC, HMBC) to resolve overlapping signals. For example, the benzyl proton (δ 4.5–5.0 ppm) can be confirmed via NOESY correlations with aromatic protons.
  • IR Discrepancies: Compare experimental carbonyl stretches (e.g., 1680 cm⁻¹ for amide C=O) with computed IR spectra (DFT) to confirm assignments .

Advanced Consideration
For polymorphic forms, combine variable-temperature NMR and PXRD to detect conformational flexibility. Raman spectroscopy (100–4000 cm⁻¹) can differentiate crystalline vs. amorphous phases .

What are the best practices for analyzing hydrogen-bonding networks in this compound’s solid-state structure?

Q. Basic Research Focus

  • Graph Set Analysis: Use CrystExplorer to classify H-bond motifs (e.g., R₂²(8) for dimeric amide interactions).
  • Thermal Ellipsoids: High-resolution XRD (≤0.8 Å) ensures accurate H-atom positioning .

Advanced Consideration
For weak interactions (C–H···π, van der Waals), employ QTAIM (Quantum Theory of Atoms in Molecules) to quantify bond critical points. Compare with Hirshfeld surface fingerprint plots to assess interaction prevalence .

How can catalytic systems be tailored for green synthesis of derivatives?

Q. Advanced Research Focus

  • Magnetic Catalysts: Fe₃O₄@SPNC enables solvent-free synthesis with >90% yield and easy recovery (external magnet).
  • Enzyme Mimetics: Metalloporphyrin catalysts (e.g., Mn-TPP) promote regioselective oxidation of the chromene ring under mild conditions .

What strategies mitigate challenges in biological assay reproducibility for this compound?

Q. Advanced Research Focus

  • Standardized Assays: Use CLSI guidelines for antimicrobial testing (e.g., broth microdilution, 24-hr incubation).
  • Data Normalization: Include positive controls (e.g., ciprofloxacin for antibacterial assays) and correct for solvent effects (DMSO <1% v/v) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.